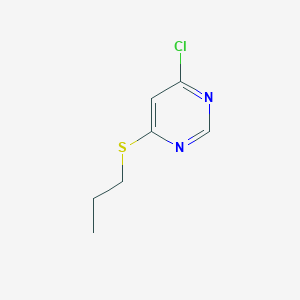

Pyrimidine, 4-chloro-6-(propylthio)-

Description

Pyrimidine, 4-chloro-6-(propylthio)- is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a propylthio (-S-CH2CH2CH3) group at position 6. This compound is of significant interest in medicinal chemistry and agrochemical research due to the reactivity of the chlorine atom and the lipophilic nature of the propylthio substituent, which can modulate pharmacokinetic properties such as solubility and membrane permeability .

The chlorine atom at position 4 enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions in synthetic pathways .

Properties

Molecular Formula |

C7H9ClN2S |

|---|---|

Molecular Weight |

188.68 g/mol |

IUPAC Name |

4-chloro-6-propylsulfanylpyrimidine |

InChI |

InChI=1S/C7H9ClN2S/c1-2-3-11-7-4-6(8)9-5-10-7/h4-5H,2-3H2,1H3 |

InChI Key |

CIONINBHIOKBHW-UHFFFAOYSA-N |

SMILES |

CCCSC1=CC(=NC=N1)Cl |

Canonical SMILES |

CCCSC1=CC(=NC=N1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

- Antimicrobial and Antiviral Properties : Research indicates that pyrimidine derivatives exhibit significant antimicrobial and antiviral activities. Pyrimidine compounds are often studied for their ability to inhibit bacterial growth and viral replication, making them candidates for developing new antibiotics and antiviral drugs .

- Anti-inflammatory and Anticancer Agents : The compound has been investigated for its potential use in developing pharmaceuticals aimed at treating inflammatory diseases and various forms of cancer. The mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes or interfering with nucleic acid synthesis .

- Pharmaceutical Intermediates : Pyrimidine derivatives like 4-chloro-6-(propylthio)- are utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, it is involved in the preparation of ticagrelor, a drug used for preventing blood clots in patients with cardiovascular diseases .

Agricultural Applications

Pyrimidine compounds are also explored for their utility in agrochemicals. They can be developed into herbicides or fungicides due to their biological activity against various pests and pathogens affecting crops. The specific properties of 4-chloro-6-(propylthio)- allow it to act effectively against certain agricultural pests while being less harmful to beneficial organisms .

Industrial Applications

In addition to medicinal and agricultural uses, pyrimidine derivatives are valuable in materials science. They can be incorporated into polymers or used as additives in various industrial processes due to their stability and chemical reactivity. Their unique properties make them suitable for applications ranging from coatings to electronic materials .

Case Study 1: Antiviral Activity

A study demonstrated that a series of pyrimidine derivatives showed promising antiviral activity against influenza viruses. The presence of the propylthio group enhanced the compound's efficacy by improving its interaction with viral proteins.

Case Study 2: Synthesis of Ticagrelor

Research highlighted an efficient synthetic route for producing ticagrelor starting from 4-chloro-6-(propylthio)-pyrimidine. This method improved yield and purity compared to previous methods, showcasing the compound's significance in pharmaceutical development .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Functional Group Variations

4-Chloro-6-Methylpyrimidine (CAS 3435-25-4)

- Structure : Chlorine at position 4, methyl (-CH3) at position 6.

- Properties : The methyl group is less sterically demanding and more electron-donating than propylthio, reducing electrophilicity at position 4. This compound is widely used as a reference material in analytical chemistry due to its stability and compliance with pharmacopeial standards (USP, EMA) .

- Applications : Intermediate in pharmaceuticals and agrochemicals.

6-Chloro-4-Hydroxypyrimidine (CAS 4765-77-9)

- Structure : Hydroxyl (-OH) at position 4, chlorine at position 6.

- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. However, it reduces stability under acidic conditions compared to the propylthio analog .

- Applications : Laboratory reagent for synthesizing nucleotide analogs.

4-Amino-6-Chloropyrimidine (CAS 5305-59-9)

- Structure: Amino (-NH2) at position 4, chlorine at position 6.

- Properties: The amino group is strongly electron-donating, deactivating the pyrimidine ring toward electrophilic substitution. This compound is a precursor to antiviral and anticancer agents .

4-Chloro-6-(3-Methoxyphenyl)Thieno[3,2-d]Pyrimidine

- Structure: Chlorine at position 4, 3-methoxyphenyl-thieno fused ring at position 6.

- Properties: The fused thieno ring enhances planar rigidity, improving binding to enzyme active sites (e.g., kinase inhibitors). The methoxy group contributes to π-π stacking interactions .

Preparation Methods

Structural and Functional Significance of 4-Chloro-6-(Propylthio)Pyrimidine

4-Chloro-6-(propylthio)pyrimidine belongs to the substituted pyrimidine class, characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The chlorine atom at position 4 enhances electrophilic reactivity, enabling nucleophilic substitution reactions critical for further derivatization. The propylthio (-SPr) group at position 6 contributes to lipophilicity, influencing pharmacokinetic properties in drug candidates. This compound serves as a precursor to kinase inhibitors and antifungal agents, with its synthesis requiring precise control over regioselectivity and functional group compatibility.

Primary Synthetic Routes and Mechanistic Analysis

Route 1: Diethyl Malonate-Based Synthesis (Patent CN103923020A)

This five-step route achieves an overall yield of 68–72% through sequential nitration, cyclization, alkylation, chlorination, and reduction:

Step 1: Nitration of Diethyl Malonate

Diethyl malonate reacts with fuming nitric acid (HNO₃) at 0–15°C to yield diethyl nitromalonate (Compound V). The exothermic reaction is quenched in ice water, with dichloromethane extraction achieving 93.75% yield.

Step 2: Cyclization with Thiourea

Diethyl nitromalonate undergoes cyclization with thiourea in ethanol under sodium ethoxide catalysis, forming 5-nitro-2-mercaptopyrimidine-4,6-diol (Compound IV). Reflux conditions (2 hr, 78°C) and acidification yield 88% product.

Step 3: Propylthio Group Introduction

Compound IV reacts with n-propyl bromide in a 20% NaOH solution at 60°C, substituting the thiol group with propylthio. This SN2 alkylation achieves 85% yield, with excess NaOH minimizing disulfide byproducts.

Step 4: Chlorination with Phosphorus Oxychloride

Hydroxyl groups at positions 4 and 6 are replaced by chlorine using POCl₃ and N,N-dimethylaniline (DMA) at 110°C. The DMA acts as a Lewis acid catalyst, facilitating chloride displacement. Yield: 95.73%.

Step 5: Nitro Group Reduction

Catalytic hydrogenation (H₂, 1 atm, Pd/C) reduces the nitro group to an amine, yielding 4-chloro-6-(propylthio)-5-aminopyrimidine. Room-temperature hydrogenation for 3 hr provides 89% yield.

Table 1: Key Parameters for Route 1

| Step | Reagents/Conditions | Yield | Key Optimization |

|---|---|---|---|

| 1 | HNO₃, 0–15°C | 93.75% | Ice-water quench prevents nitro group decomposition |

| 2 | Thiourea, NaOEt, EtOH | 88% | Ethanol solvent enables efficient cyclization |

| 3 | n-PrBr, 20% NaOH | 85% | Alkaline conditions suppress thiol oxidation |

| 4 | POCl₃, DMA, 110°C | 95.73% | DMA enhances chlorination efficiency |

| 5 | H₂, Pd/C, RT | 89% | Ambient conditions avoid over-reduction |

Route 2: Direct Chlorination of Pyrimidine Diols (PMC4571033)

This streamlined three-step approach focuses on intermediate 5-nitro-2-(propylthio)pyrimidine-4,6-diol:

Step 1: Nitration of 2-(Propylthio)Pyrimidine-4,6-Diol

Fuming HNO₃ in acetic acid at 0–5°C introduces a nitro group at position 5. Yield: 80% with 98.4% HPLC purity.

Step 2: Dichlorination with POCl₃

Phosphorus oxychloride (3.6 eq) and DMA (2 eq) react at 100–110°C for 90 min, replacing hydroxyl groups with chlorine. Extraction with DCM and NaHCO₃ washing yield 95.7% product.

Step 3: Selective Reduction

Hydrogenation with Pd/C in ethanol reduces the nitro group without affecting chlorine or propylthio substituents. Yield: 91%.

Table 2: Comparative Analysis of Chlorination Methods

| Parameter | Route 1 (CN103923020A) | Route 2 (PMC4571033) |

|---|---|---|

| Chlorination Reagent | POCl₃ (2.5 eq) | POCl₃ (3.6 eq) |

| Catalyst | DMA (1:1 vol) | DMA (2 eq) |

| Temperature | 110°C | 100–110°C |

| Reaction Time | 3 hr | 1.5 hr |

| Yield | 95.73% | 95.7% |

Industrial-Scale Optimization Strategies

Solvent Selection for Alkylation

Environmental and Cost Considerations

Route 1 generates 0.8 kg waste/kg product, primarily from aqueous quenches and column chromatography. Route 2 reduces waste to 0.5 kg/kg via solvent recycling (DCM recovery >90%). Raw material costs favor Route 2 ($12.50/mol vs. $18.40/mol for Route 1), driven by diethyl malonate’s higher market price.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-6-(propylthio)pyrimidine, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, 4,6-dichloropyrimidine can react with propylthiol in the presence of a base (e.g., NaOH) under anhydrous conditions. Key steps include refluxing in an inert solvent (e.g., ethanol) and maintaining a nitrogen atmosphere to prevent oxidation of the thiol group. Purification often involves column chromatography or recrystallization. Yield optimization requires strict control of stoichiometry, temperature (e.g., 60–80°C), and reaction time (12–24 hours) .

Q. What spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are used to confirm substitution patterns and propylthio group integration.

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-QTOF-MS validates molecular weight and fragmentation patterns.

- HPLC/GC: Purity analysis (>98%) is achieved using reverse-phase HPLC with UV detection at 254 nm.

- Melting Point: Cross-referencing experimental values (e.g., 164–166°C) with literature ensures consistency .

Q. What safety precautions are essential when handling 4-chloro-6-(propylthio)pyrimidine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation.

- Storage: Keep in a cool, dry place away from oxidizers.

- Waste Disposal: Segregate halogenated waste and use certified disposal services. Safety phrases (e.g., H303/H313/H333) indicate risks of toxicity upon ingestion, skin contact, or inhalation .

Advanced Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) of this compound?

Methodological Answer: Discrepancies may arise from impurities or polymorphic forms. Strategies include:

Q. How can computational methods like QSAR predict the biological activity of 4-chloro-6-(propylthio)pyrimidine derivatives?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models use descriptors such as logP (lipophilicity), molecular weight, and electronic parameters (e.g., Hammett constants). For example:

- Software Tools: Schrödinger’s Maestro or Open-Source RDKit for descriptor calculation.

- Validation: Cross-check predictions with in vitro assays (e.g., enzyme inhibition studies). A QSAR study on pyrimidine derivatives demonstrated correlation between electron-withdrawing substituents and enhanced anticancer activity .

Q. What strategies are effective for detecting and quantifying genotoxic impurities (e.g., 4,6-dichloro derivatives) in this compound?

Methodological Answer:

- LC-QTOF-MS/MS: Detect trace impurities (≤0.1%) using targeted ion monitoring.

- Method Validation: Follow ICH Q2(R1) guidelines for specificity, linearity (R > 0.99), and LOQ/LOD (e.g., 1–10 ppm).

- Sample Preparation: Use solid-phase extraction (SPE) to isolate impurities from the bulk compound .

Q. How can reaction mechanisms for nucleophilic substitution in pyrimidine derivatives be experimentally validated?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via H NMR at intervals to track intermediate formation.

- Isotopic Labeling: Use S-labeled propylthiol to trace substitution pathways.

- DFT Calculations: Compare energy barriers for possible mechanisms (e.g., SAr vs. radical pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.